N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
Description
This compound features a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 6, a methylene bridge to a benzamide group, and a tetrazole moiety at the 3-position of the benzamide. The triazine ring contributes to electron-deficient aromaticity, enabling π-π stacking and hydrogen bonding, while the tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability. The dimethoxy groups improve solubility compared to non-polar substituents.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-24-13-17-11(18-14(19-13)25-2)7-15-12(23)9-4-3-5-10(6-9)22-8-16-20-21-22/h3-6,8H,7H2,1-2H3,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMYPZYBCZZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 319.32 g/mol. The structure includes a triazine moiety and a tetrazole ring, which are known to contribute to various biological activities.
The primary mechanism of action for this compound involves amide coupling reactions with carboxylic acids. This process leads to the formation of active esters that can react with nucleophiles such as amines or alcohols. The biochemical pathways affected include:
- Amide Formation : The compound facilitates the conversion of carboxylic acids into amides, esters, and anhydrides.
- Target Interaction : It primarily targets carboxylic acids, enhancing their reactivity through esterification.
Anticancer Activity
Research has indicated that compounds containing triazine and tetrazole functionalities exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that similar triazine derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : In vitro studies revealed that derivatives of triazine compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising against strains such as Staphylococcus aureus and Escherichia coli.
Data Tables
Comparison with Similar Compounds
Structural and Functional Analog: (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
Key Features :
Comparison :
- Bioactivity : TRI’s antifungal properties highlight the role of the triazine core in targeting microbial pathways. The absence of tetrazole in TRI suggests that the target compound’s bioactivity (if any) may differ due to enhanced stability or altered binding from the tetrazole group.
- Structural Impact : The tetrazole in the target compound could improve pharmacokinetics, whereas TRI’s vinyl-aniline group may facilitate redox interactions.
Benzamide Derivatives: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Features :
Comparison :
- However, the benzamide backbone in both compounds suggests versatility in synthetic design.
- Substituent Effects : The target compound’s triazine and tetrazole substituents prioritize electronic modulation over metal coordination.
Bis(morpholino-triazine) Derivatives
Key Features :
- Example: N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide.
- Features morpholino substituents on the triazine and a urea-linked benzamide .
Comparison :
- Substituent Chemistry: Morpholino groups enhance solubility and steric bulk compared to dimethoxy groups in the target compound.
- Linker Diversity : The urea linker in this derivative may influence hydrogen bonding versus the methylene bridge in the target compound.
Heterocyclic Benzamide: N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide
Key Features :
- Substituted with a benzothiazole ring instead of triazine.
- Benzothiazoles are known for antitumor and antimicrobial activities .
Comparison :
- Heterocycle Impact : The benzothiazole’s sulfur atom may confer redox activity, contrasting with the triazine’s electron-deficient aromaticity.
- Bioisosterism : The tetrazole in the target compound could mimic carboxylates more effectively than benzothiazole-based systems.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antifungal Potential: TRI’s activity suggests that triazine derivatives with optimized substituents (e.g., tetrazole) could broaden antimicrobial spectra .
- Synthetic Utility : The hydroxyalkylamine derivative’s role in catalysis underscores the adaptability of benzamide scaffolds in diverse reactions .
- Solubility and Stability: Dimethoxy and morpholino groups on triazines highlight the balance between lipophilicity and solubility in drug design .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. DMT-MM activates carboxylic acids under mild conditions (room temperature, aqueous/organic solvent mixtures) to form stable amides. Key steps include:
- Activation : React 3-(1H-tetrazol-1-yl)benzoic acid with DMT-MM in methanol/water (1:1) at pH 4–5 for 30 minutes.
- Coupling : Add (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine and stir at room temperature for 12–24 hours.
- Purification : Use flash chromatography (dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .
- Efficiency Tips : Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometry (1:1.1 molar ratio of acid to amine).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole C=N absorption (~1450 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for dimethoxy triazine (δ 3.8–4.0 ppm for OCH₃), tetrazole (δ 8.5–9.5 ppm for aromatic protons), and benzamide backbone.
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and purity >95% .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry, AI-driven reaction design) guide the optimization of this compound’s reactivity or biological activity?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for triazine-amide bond formation. Software like Gaussian or ORCA can calculate activation energies and solvent effects .
- AI-Driven Optimization : Implement machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to narrow reaction conditions .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to assess interactions with biological targets (e.g., enzymes with tetrazole-binding pockets) .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays showing variability across studies)?
- Methodological Answer :
- Standardized Protocols : Use CLSI or EUCAST guidelines for antimicrobial testing. Control variables like inoculum size, growth medium, and incubation time.
- Dose-Response Curves : Perform triplicate assays with serial dilutions (0.5–128 µg/mL) to calculate MIC/MBC values.
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Address outliers via Grubbs’ test or robust regression .
- Mechanistic Studies : Use time-kill assays or fluorescence microscopy to differentiate bacteriostatic vs. bactericidal effects .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact its applicability in drug delivery systems?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability.
- Formulation Screening : Test encapsulation efficiency in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA) using dynamic light scattering (DLS) and dialysis-based release studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
